5-Methyl-2-nitrobenzonitrile
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Overview
Description
5-Methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a yellow to orange crystalline solid with an aromatic odor. This compound is not soluble in water but is soluble in organic solvents such as ethanol and ether . It is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
This compound is an aralkyl nitrile , a class of compounds known to interact with various biological targets
Mode of Action
It is known that the compound is formed by nitration of o-toluonitrile with no2+ bf4- . The resulting compound’s structure is stabilized by van der Waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-2-nitrobenzonitrile are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-methylbenzonitrile using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process .
Another method involves the reaction of 5-methyl-2-nitrobenzoyl chloride with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . This method is advantageous for producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions and ensure consistent product quality. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, has also been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron and acetic acid, stannous chloride, and hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: 5-Methyl-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-nitrobenzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzonitrile: Similar in structure but with different substitution patterns.
4-Methyl-2-nitrobenzonitrile: Another isomer with the nitro group in a different position.
2-Fluoro-5-nitrobenzonitrile: Contains a fluorine atom instead of a methyl group.
Uniqueness
5-Methyl-2-nitrobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .
Properties
IUPAC Name |
5-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQNWFKYQFQGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983305 |
Source
|
Record name | 5-Methyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64686-33-5 |
Source
|
Record name | 5-Methyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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